Vebufloxacin: A Technical Guide to its Chemical Structure and Properties
Vebufloxacin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vebufloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the chemical structure and general properties of Vebufloxacin, framed within the context of the broader fluoroquinolone class due to the limited availability of specific data for this particular compound. The information herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Chemical Structure and Identity
Vebufloxacin is a tricyclic fluoroquinolone derivative. Its chemical identity is summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 9-fluoro-6,7-dihydro-5-methyl-8-(4-methyl-1-piperazinyl)-1-oxo- |
| CAS Number | 79644-90-9 |
| Chemical Formula | C₁₉H₂₂FN₃O₃ |
| Molecular Weight | 359.40 g/mol |
| Synonyms | Benofloxacin |
Mechanism of Action
Like other fluoroquinolones, Vebufloxacin is presumed to exert its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme is the primary target in many Gram-negative bacteria.[6][7] It introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA double helix during replication.[8][9]
-
Topoisomerase IV: This enzyme is the main target in many Gram-positive bacteria.[6][7] It is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.[10][11]
By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones block the re-ligation step of the enzymatic reaction.[5] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[10][11]
Antibacterial Spectrum
Fluoroquinolones are characterized by their broad-spectrum activity.[2][12] While specific data for Vebufloxacin is limited, fluoroquinolones, in general, are effective against a variety of pathogens.[1][13][14]
| Bacterial Group | General Susceptibility to Broad-Spectrum Fluoroquinolones |
| Gram-positive aerobes | Generally susceptible, including some strains of Staphylococcus aureus and Streptococcus pneumoniae.[15][16] |
| Gram-negative aerobes | Generally susceptible, including members of the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa.[16][17] |
| Atypical bacteria | Often effective against organisms like Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[6] |
| Anaerobes | Activity varies among different fluoroquinolones; some later-generation agents have enhanced anaerobic coverage.[12] |
Note: The actual in vitro activity of Vebufloxacin against specific bacterial isolates can only be determined through susceptibility testing.
Quantitative Data: Antibacterial Efficacy
The in vitro potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined laboratory conditions.[18] MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of a panel of bacterial isolates, respectively.
| Organism | Levofloxacin MIC Range (µg/mL) |
| Escherichia coli | ≤0.25 - >32 |
| Klebsiella pneumoniae | ≤0.25 - >32 |
| Pseudomonas aeruginosa | ≤0.5 - >32 |
| Staphylococcus aureus (methicillin-susceptible) | ≤0.12 - 4 |
| Streptococcus pneumoniae | ≤1 - >16 |
Data sourced from publicly available clinical susceptibility data.[19][20][21][22][23] These values are for illustrative purposes only and do not represent the efficacy of Vebufloxacin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized experimental workflow for determining the MIC of an antibacterial agent like Vebufloxacin is outlined below. The broth microdilution method is a commonly used technique.[24][25]
Methodology:
-
Preparation of Vebufloxacin Stock: A stock solution of Vebufloxacin is prepared in a suitable solvent at a known concentration.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The Vebufloxacin stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to create a range of decreasing drug concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive control wells (broth and bacteria, no drug) and negative control wells (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Vebufloxacin that completely inhibits visible growth of the bacteria.
Conclusion
Vebufloxacin is a fluoroquinolone antibiotic with a chemical structure indicative of broad-spectrum antibacterial activity. While specific experimental data for this compound are limited in the public domain, its mechanism of action is understood to be the inhibition of bacterial DNA gyrase and topoisomerase IV. The methodologies and general properties described in this guide, based on the well-established characteristics of the fluoroquinolone class, provide a foundational framework for researchers and drug development professionals interested in the further investigation of Vebufloxacin and related compounds. Further experimental studies are warranted to fully characterize its physical, chemical, and biological properties.
References
- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 3. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital healthcare system in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idexx.dk [idexx.dk]
- 19. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dickwhitereferrals.com [dickwhitereferrals.com]
- 25. idexx.com [idexx.com]
